molecular formula C8H10N2O4S B14079075 N-(3-nitrophenyl)ethanesulfonamide CAS No. 5642-18-2

N-(3-nitrophenyl)ethanesulfonamide

Katalognummer: B14079075
CAS-Nummer: 5642-18-2
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: SNHZVVWGMFAXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-nitrophenyl)ethanesulfonamide: is an organic compound with the molecular formula C₈H₁₀N₂O₄S It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)ethanesulfonamide typically involves the reaction of 3-nitroaniline with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-nitroaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: N-(3-aminophenyl)ethanesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted ethanesulfonamides can be formed.

Wissenschaftliche Forschungsanwendungen

N-(3-nitrophenyl)ethanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-nitrophenyl)ethanesulfonamide is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

  • N-(4-nitrophenyl)ethanesulfonamide
  • N-(2-nitrophenyl)ethanesulfonamide
  • N-(3-nitrophenyl)methanesulfonamide

Comparison: N-(3-nitrophenyl)ethanesulfonamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different chemical and biological properties due to steric and electronic effects.

Eigenschaften

CAS-Nummer

5642-18-2

Molekularformel

C8H10N2O4S

Molekulargewicht

230.24 g/mol

IUPAC-Name

N-(3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-4-3-5-8(6-7)10(11)12/h3-6,9H,2H2,1H3

InChI-Schlüssel

SNHZVVWGMFAXGE-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.